molecular formula C29H33F3N8O5S B14776785 [N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid

[N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid

Cat. No.: B14776785
M. Wt: 662.7 g/mol
InChI Key: LVVRRIXMXFWMTL-UHFFFAOYSA-N
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Description

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine core, followed by the introduction of the trifluoroethoxy group. Subsequent steps involve the addition of the indole and pyrimidine moieties, and finally, the attachment of the dimethylaminoethyl and methylamino groups. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This would require the use of large-scale reactors, automated control systems, and stringent quality control measures to ensure consistency and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a component in the study of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or as a component in drug delivery systems.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, but it often involves the inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide
  • 2-(dimethylamino)ethyl methacrylate
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
  • 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]ethanol

Uniqueness

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C29H33F3N8O5S

Molecular Weight

662.7 g/mol

IUPAC Name

[[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-prop-2-enoylamino]methanesulfonic acid

InChI

InChI=1S/C29H33F3N8O5S/c1-6-25(41)40(18-46(42,43)44)24-15-22(27(45-17-29(30,31)32)36-26(24)38(4)14-13-37(2)3)35-28-33-12-11-21(34-28)20-16-39(5)23-10-8-7-9-19(20)23/h6-12,15-16H,1,13-14,17-18H2,2-5H3,(H,33,34,35)(H,42,43,44)

InChI Key

LVVRRIXMXFWMTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(N=C4OCC(F)(F)F)N(C)CCN(C)C)N(CS(=O)(=O)O)C(=O)C=C

Origin of Product

United States

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